![molecular formula C12H9Cl2NO2 B1470059 Ácido 1-[(3,4-diclorofenil)metil]-1H-pirrol-2-carboxílico CAS No. 1526637-85-3](/img/structure/B1470059.png)

Ácido 1-[(3,4-diclorofenil)metil]-1H-pirrol-2-carboxílico

Descripción general

Descripción

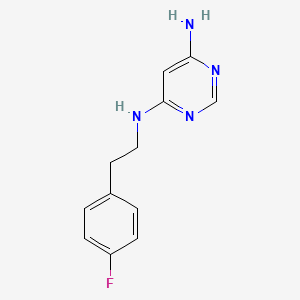

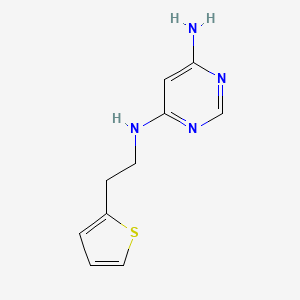

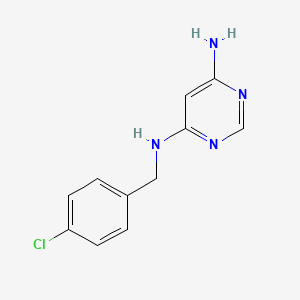

The compound “1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid” is a complex organic molecule that contains a pyrrole ring, a carboxylic acid group, and a dichlorobenzyl group . Pyrrole is a heterocyclic aromatic organic compound, similar to benzene and pyridine, containing a five-membered ring with two double bonds and one nitrogen atom . The dichlorobenzyl group is a benzene ring substituted with two chlorine atoms and a methyl group .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The carboxylic acid group can participate in various reactions such as esterification and amide formation . The dichlorobenzyl group might undergo nucleophilic substitution reactions .Aplicaciones Científicas De Investigación

Agroquímicos: Herbicida de Pre-Emergencia

Este compuesto sirve como agroquímico de pre-emergencia, particularmente en la síntesis de herbicidas de urea fenílica . Estos herbicidas se aplican al suelo para controlar el crecimiento de plantas no deseadas antes de que emerjan. El grupo diclorofenilo mejora la actividad herbicida al interrumpir la fotosíntesis en las especies de malezas.

Síntesis Orgánica: Intermediario para Compuestos Diversos

Como intermediario en la síntesis orgánica, este derivado de pirrol se utiliza para producir una amplia gama de compuestos orgánicos . Su reactividad permite la creación de moléculas complejas que pueden servir como bloques de construcción para productos farmacéuticos y colorantes.

Industria Farmacéutica: Diseño y Síntesis de Fármacos

El anillo de pirrol es un motivo común en las moléculas de fármacos debido a su capacidad de participar en enlaces de hidrógeno e interacciones de apilamiento π. Este derivado de pirrol en particular podría explorarse para el diseño y síntesis de nuevos fármacos con posibles actividades antibacterianas, antifúngicas o anticancerígenas .

Investigación Biomédica: Agentes Neuroprotectores

Los derivados de pirrol se han identificado como neuroprotectores, previniendo la muerte celular neuronal inducida por diversas vías . Este compuesto podría investigarse por su eficacia en la protección de las células nerviosas, lo cual es crucial en enfermedades como el Alzheimer y el Parkinson.

Terapéutica Cardiovascular: Prevención de la Isquemia Cardíaca

Algunos derivados de pirrol han mostrado promesa en la reducción del tamaño del infarto y la prevención de la isquemia cardíaca . La investigación sobre los efectos de este compuesto en el tejido cardíaco podría conducir a nuevos tratamientos para los ataques cardíacos y otras afecciones cardiovasculares.

Agentes Antihipertensivos: Síntesis de Benzopirano

La porción de ácido pirrol-2-carboxílico se emplea en la síntesis de antihipertensivos de benzopirano . Estos agentes funcionan dilataando los vasos sanguíneos, lo que reduce la presión arterial. El grupo diclorofenilo podría conferir propiedades farmacológicas adicionales.

Antagonistas para Receptores de Colecistokinina

Este compuesto se utiliza en la creación de antagonistas de la colecistokinina , que pueden modular los procesos digestivos y pueden tener aplicaciones terapéuticas en trastornos gastrointestinales.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various biological targets .

Mode of Action

For example, DCMU, a compound with a similar structure, inhibits photosynthesis by blocking the Q B plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways .

Pharmacokinetics

Similar compounds have been known to have various pharmacokinetic properties .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

Action Environment

Similar compounds have been known to be influenced by various environmental factors .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit glycogen synthase kinase-3 (GSK-3), which is involved in numerous cellular processes including metabolism, cell cycle regulation, and apoptosis . The compound’s interaction with GSK-3 suggests its potential use in studying diseases related to this enzyme, such as Alzheimer’s disease and diabetes.

Cellular Effects

1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of GSK-3 can lead to changes in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, the compound’s impact on gene expression can result in altered cellular metabolism, affecting processes such as glucose uptake and insulin sensitivity.

Molecular Mechanism

The molecular mechanism of 1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of GSK-3, inhibiting its activity and preventing the phosphorylation of its substrates . This inhibition leads to downstream effects on various signaling pathways and gene expression profiles, ultimately influencing cellular functions and processes.

Dosage Effects in Animal Models

The effects of 1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits GSK-3 without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Threshold effects and dose-response relationships are critical for determining the safe and effective use of this compound in research.

Metabolic Pathways

1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of GSK-3 affects glycogen metabolism and glucose homeostasis . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular and organismal physiology.

Transport and Distribution

The transport and distribution of 1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid within cells and tissues are influenced by various transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. Studies have shown that it can be transported across cell membranes and distributed to different cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2/c13-9-4-3-8(6-10(9)14)7-15-5-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRBWCIVKQOWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)O)CC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1469985.png)

![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1469987.png)

![N-[(1R)-1-phenylethyl]oxolan-3-amine](/img/structure/B1469990.png)

![1-[2-(Methylsulfanyl)benzoyl]piperazine](/img/structure/B1469993.png)

![1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469996.png)